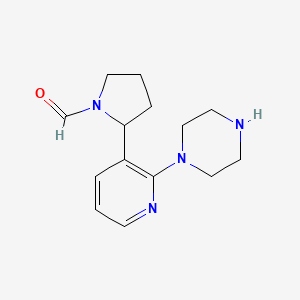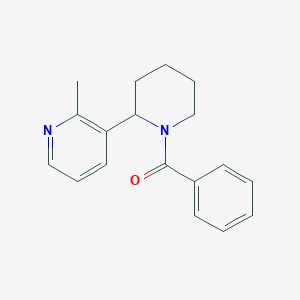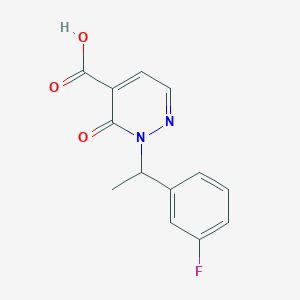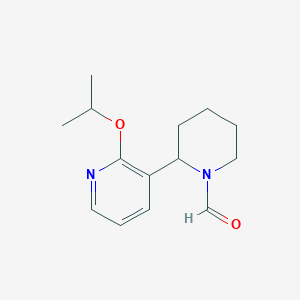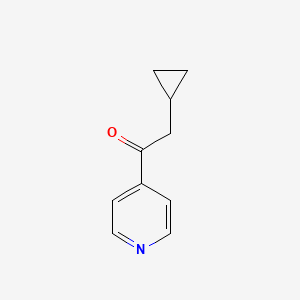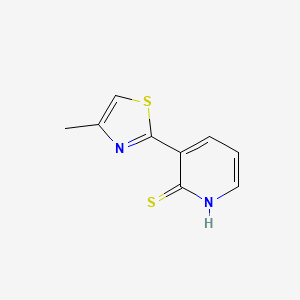
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-6-hydroxypyrimidine: Shares the pyrimidine moiety but lacks the piperazine ring.
Piperazin-2-one: Contains the piperazine ring but lacks the pyrimidine moiety.
tert-Butylpyrimidine derivatives: Similar structure with variations in the substituents on the pyrimidine ring.
Uniqueness
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is unique due to the combination of the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-tert-butyl-2-(3-oxopiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)8-6-9(17)15-11(14-8)16-5-4-13-10(18)7-16/h6H,4-5,7H2,1-3H3,(H,13,18)(H,14,15,17) |
InChI Key |
FLHBMFFXFYRXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799961.png)
